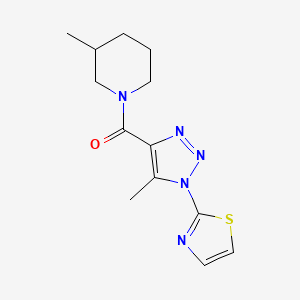

(5-metil-1-(tiazol-2-il)-1H-1,2,3-triazol-4-il)(3-metilpiperidin-1-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazol-4-yl)(3-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H17N5OS and its molecular weight is 291.37. The purity is usually 95%.

BenchChem offers high-quality (5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazol-4-yl)(3-methylpiperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazol-4-yl)(3-methylpiperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los investigadores han explorado el potencial antiviral de los derivados del indol, que incluyen compuestos con las fracciones de tiazol y triazol que se encuentran en nuestro compuesto de interés .

- Además, los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida demostraron potencia contra el virus Coxsackie B4 .

- Los compuestos que contienen imidazol, como 2-((1-((4-sustituido fenil)amino)-4,5-dimetil-1H-imidazol-2-il)tio)-N-(6-sustituido benzo[d]tiazol-2-il)acetamida, se evaluaron para sus efectos antitumorales contra líneas celulares de glioma (C6) y cáncer de hígado (HepG2) .

- Las tiazolidinonas únicas derivadas de N-(6-clorobenzo[d]tiazol-2-il)hidrazina carboxamida exhibieron actividad antimicrobiana in vitro contra cepas bacterianas Gram-positivas (S. aureus) y Gram-negativas (E. coli, P. aeruginosa, K. pneumoniae) .

Actividad antiviral

Potencial antitumoral

Actividad antimicrobiana

Actividad Biológica

The compound (5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazol-4-yl)(3-methylpiperidin-1-yl)methanone is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-methyl-1H-1,2,3-triazole derivatives with thiazole and piperidine moieties. Various methods have been explored for synthesizing similar triazole derivatives, often utilizing click chemistry techniques that allow for the efficient formation of these complex structures.

Key Synthesis Steps

- Formation of Triazole Ring : The initial step often involves the formation of the triazole ring through a cycloaddition reaction.

- Substitution Reactions : Subsequent reactions introduce thiazole and piperidine groups, which are critical for enhancing biological activity.

- Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm their structures.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, 1,2,3-triazoles have been reported to demonstrate activity against various bacterial strains and fungi due to their ability to disrupt microbial cell wall synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For example:

- IC50 Values : In cell line studies, compounds similar to the target compound demonstrated IC50 values ranging from 0.34 µM to 2.81 µM against various cancer cell lines such as MCF-7 and HepG2 .

The mechanism by which these compounds exert their biological effects often involves:

- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of key enzymes involved in cancer progression or microbial survival.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:

- Substituent Positioning : The position of methyl and thiazole groups can significantly affect potency.

- Heterocyclic Interactions : The presence of nitrogen atoms in the triazole ring plays a pivotal role in binding affinity towards target proteins.

Comparative Analysis Table

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 0.47 | |

| Compound B | Anticancer | 0.34 | |

| Compound C | Antitubercular | 10 |

Case Study 1: Anticancer Activity

A study evaluated a series of triazole derivatives against breast cancer cell lines. The results indicated that specific substitutions on the triazole ring enhanced cytotoxicity significantly compared to standard treatments .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar thiazole-triazole hybrids against drug-resistant bacterial strains. The findings revealed that these compounds exhibited notable activity, underscoring their potential as new therapeutic agents .

Propiedades

IUPAC Name |

(3-methylpiperidin-1-yl)-[5-methyl-1-(1,3-thiazol-2-yl)triazol-4-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c1-9-4-3-6-17(8-9)12(19)11-10(2)18(16-15-11)13-14-5-7-20-13/h5,7,9H,3-4,6,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPQFNISQNXYRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=C(N(N=N2)C3=NC=CS3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.